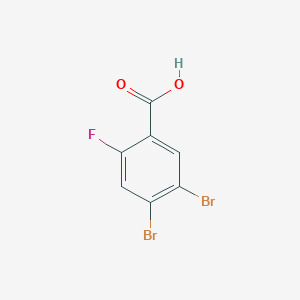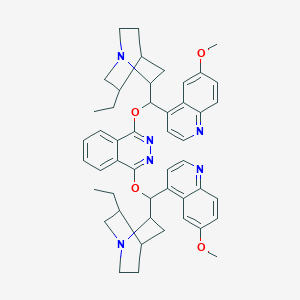
Carnitine orotate
Vue d'ensemble
Description
L-Carnitine orotate is a compound formed by the combination of carnitine and orotic acidIt facilitates the transport of long-chain fatty acids across the mitochondrial membrane, enabling their conversion into energy . Orotic acid, a precursor in the biosynthesis of pyrimidines, is found abundantly in dairy products and plays a role in various metabolic processes .
Applications De Recherche Scientifique
L-Carnitine orotate has a wide range of scientific research applications:
Chemistry: It is used in the study of metabolic pathways and energy production.
Biology: Research focuses on its role in mitochondrial function and cellular metabolism.
Medicine: L-Carnitine orotate is investigated for its potential in treating metabolic disorders, liver diseases, and cardiovascular conditions
Mécanisme D'action
Target of Action
Carnitine orotate, also known as L-Carnitine Orotate, primarily targets the mitochondria in cells . It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the beta-oxidation of fatty acids . This process is crucial for energy production in the form of adenosine triphosphate (ATP). This compound also impacts the synthesis of UMP, which is involved in various metabolic processes. Furthermore, this compound complex ameliorates insulin resistance and hepatic steatosis through the carnitine acetyltransferase pathway .
Pharmacokinetics
This compound is absorbed partly via carrier-mediated transport and partly by passive diffusion . After oral doses, the absolute bioavailability is 5-18%, indicating that pharmacological or supplemental doses of L-carnitine are absorbed less efficiently than the relatively smaller amounts present within a normal diet . This compound is eliminated from the body mainly via urinary excretion .
Result of Action
Treatment with this compound complex has been shown to improve serum alanine aminotransferase (ALT) levels and may improve hepatic steatosis as assessed by CT in patients with diabetes and nonalcoholic fatty liver disease (NAFLD) . It has also been associated with improved mortality rates .
Action Environment
The action of this compound can be influenced by various environmental factors such as diet. For instance, a high-fat diet can induce steatosis and insulin resistance, conditions that can be attenuated by the administration of this compound
Analyse Biochimique
Biochemical Properties
Carnitine Orotate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of this compound is with the enzyme Carnitine Acetyltransferase (CrAT). CrAT is involved in the β-oxidation of long-chain fatty acids . This compound complex ameliorates insulin resistance and hepatic steatosis through the Carnitine Acetyltransferase pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound complex improves insulin resistance and hepatic steatosis in patients with type 2 diabetes mellitus with non-alcoholic fatty liver disease . It also improves serum ALT and may improve hepatic steatosis as assessed by CT in patients with diabetes and NAFLD .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound complex ameliorates insulin resistance through a Carnitine Acetyltransferase (CrAT)-mediated pathway . CrAT in mice led to an accumulation of acetyl-coenzyme A (CoA) within the mitochondria and allosteric inhibition of pyruvate dehydrogenase (PDH), which subsequently impaired glucose utilization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that treatment with this compound complex improves serum ALT and may improve hepatic steatosis as assessed by CT in patients with diabetes and NAFLD .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific dosage effects observed in these studies include threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it can also affect metabolic flux or metabolite levels . This compound complex ameliorates insulin resistance and hepatic steatosis through the Carnitine Acetyltransferase pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation . The distribution and homeostasis of carnitine within the body are controlled by organic cationic transporters (OCTN) .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The three known classes of carnitine acyltransferases differ in their acyl group specificity, subcellular localization, tissue distribution, and physiological function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of carnitine orotate involves the reaction of orotic acid with ammonium to generate ammonium orotate. This intermediate then reacts with L-carnitine to form this compound . Another method involves the use of a novel orotate intermediate, where a tertiary amine is added to orotate, followed by an acid-base exchange to produce high-purity this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process ensures high yield and purity, making it suitable for pharmaceutical and nutraceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: L-Carnitine orotate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic functions and therapeutic applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and nucleophiles.
Major Products: The major products formed from these reactions include acyl carnitine esters, which are crucial for energy production and metabolic processes .
Comparaison Avec Des Composés Similaires
L-Carnitine: A naturally occurring form of carnitine involved in fatty acid metabolism.
Acetyl-L-Carnitine: A derivative of carnitine that has additional benefits for brain health and cognitive function.
Propionyl-L-Carnitine: Another derivative used for cardiovascular health.
Uniqueness: L-Carnitine orotate is unique due to its combined benefits of carnitine and orotic acid. It not only supports fatty acid metabolism but also provides hepatoprotective effects and enhances insulin sensitivity, making it a valuable compound for metabolic health .
Propriétés
Numéro CAS |
160468-17-7 |
|---|---|
Formule moléculaire |
C12H17N3O6 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
(3R)-3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20)/t7-/m1/s1 |
Clé InChI |
VOTPLFCPIRIALF-SSDOTTSWSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |
| 160468-17-7 | |
Synonymes |
(2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Salt; (2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Ion; (R)-3-Carbo |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of carnitine orotate in improving insulin resistance and hepatic steatosis?
A1: this compound complex (Godex) appears to improve insulin resistance and hepatic steatosis by enhancing fatty acid oxidation and improving glucose utilization in the liver. Studies suggest that it achieves this by preserving mitochondrial function, restoring oxidative phosphorylation enzyme activities, and increasing carnitine acetyltransferase (CrAT) content and pyruvate dehydrogenase activity. [] Furthermore, research indicates that CrAT plays a key role in the compound's metabolic benefits, as CrAT knockdown partially reversed the positive effects of this compound in both in vivo and in vitro settings. []
Q2: Are there different polymorphic forms of L-carnitine orotate and how do they differ?
A3: Yes, L-carnitine orotate exists in different polymorphic forms, notably Form-I and Form-II. [] These polymorphs differ in their thermodynamic stability, with Form-II being the more stable form. [] Research has shown that Form-I can transform into Form-II in a solution-mediated process, particularly under conditions of increased temperature and supersaturation. []
Q3: What is the potential of this compound complex in treating non-alcoholic fatty liver disease (NAFLD)?
A4: Clinical trials have demonstrated the potential of this compound complex in improving NAFLD outcomes in patients with type 2 diabetes. [] Specifically, a 12-week randomized controlled trial showed that this compound complex significantly improved serum ALT levels and potentially improved hepatic steatosis as assessed by CT scan compared to placebo. []
Q4: What are the long-term effects of this compound complex use?
A5: A nationwide cohort study indicated that prolonged use of this compound complex (≥180 days) was associated with improved mortality rates compared to shorter durations of use. [] These risk reductions were particularly noticeable in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver. []
Q5: Has this compound complex shown protective effects against liver injury?
A6: Yes, studies have shown that this compound complex exhibits protective effects against various forms of liver injury. One study demonstrated its protective action against acute chemical liver injuries induced by CCl4, likely due to its antioxidant properties and ability to reduce lipid peroxidation. [] Additionally, carnitine-orotate complex has been shown to be effective in treating gastric ulcers in rats, possibly through its antioxidant and anti-inflammatory properties, and its ability to promote epidermal growth factor (EGF) expression. []
Q6: Is there evidence that combining this compound with other compounds enhances its therapeutic benefits?
A7: Research suggests that combining carnitine-orotate with other compounds may lead to synergistic therapeutic effects. For instance, a study highlighted the potential of a combination therapy comprising carnitine-orotate, biphenyl dimethyl dicarboxylate, and other minor supplementary compounds in normalizing ALT levels in patients with chronic liver disease. [] Additionally, a patent describes an invention for a pharmaceutical composition comprising this compound and biphenyl dimethyl dicarboxylate for the treatment and prevention of liver disease, claiming a synergistic effect compared to each component used alone. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B110492.png)








